3-(1,3-BENZODIOXOL-5-YL)-N~5~-{2-[(2-CHLORO-5-NITROBENZOYL)AMINO]ETHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Overview
Description
3-(1,3-BENZODIOXOL-5-YL)-N~5~-{2-[(2-CHLORO-5-NITROBENZOYL)AMINO]ETHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that features a benzodioxole moiety, a chloronitrobenzoyl group, and an oxadiazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-BENZODIOXOL-5-YL)-N~5~-{2-[(2-CHLORO-5-NITROBENZOYL)AMINO]ETHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Chloronitrobenzoyl Group: This step involves the nitration of chlorobenzene followed by acylation to introduce the benzoyl group.
Construction of the Oxadiazole Ring: This is often done through the cyclization of amidoximes with carboxylic acids or their derivatives under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: Various substitution reactions can occur, especially at the aromatic rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents such as halogens and sulfonyl chlorides
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while oxidation of the benzodioxole moiety can lead to quinone derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its anticancer properties, particularly its ability to induce apoptosis in cancer cells
Mechanism of Action
The compound exerts its effects primarily through interactions with cellular proteins and enzymes. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting microtubules and disrupting their assembly. This leads to mitotic blockade and subsequent cell death .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Benzodioxole Derivatives: Compounds with the benzodioxole moiety also show a range of biological activities
Uniqueness
What sets 3-(1,3-BENZODIOXOL-5-YL)-N~5~-{2-[(2-CHLORO-5-NITROBENZOYL)AMINO]ETHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-[2-[(2-chloro-5-nitrobenzoyl)amino]ethyl]-1,2,4-oxadiazole-5-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5O7/c20-13-3-2-11(25(28)29)8-12(13)17(26)21-5-6-22-18(27)19-23-16(24-32-19)10-1-4-14-15(7-10)31-9-30-14/h1-4,7-8H,5-6,9H2,(H,21,26)(H,22,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOSQLYALHVSMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C(=O)NCCNC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.